4-[6-(2-nitrophenoxy)hexyl]morpholine
Description
4-[6-(2-Nitrophenoxy)hexyl]morpholine is a morpholine derivative characterized by a hexyl chain spacer linking the morpholine ring to an ortho-nitrophenoxy group. This structural configuration confers unique physicochemical properties, including lipophilicity (due to the hexyl chain) and electron-withdrawing effects (from the nitro group).
Properties
IUPAC Name |
4-[6-(2-nitrophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-18(20)15-7-3-4-8-16(15)22-12-6-2-1-5-9-17-10-13-21-14-11-17/h3-4,7-8H,1-2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMJUPHGIGASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-nitrophenoxy)hexyl]morpholine typically involves the following steps:
Preparation of 2-nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 2-nitrophenoxyhexyl bromide: The 2-nitrophenol is then reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate to form 2-nitrophenoxyhexyl bromide.
Nucleophilic substitution: The final step involves the reaction of 2-nitrophenoxyhexyl bromide with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-nitrophenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-[6-(2-aminophenoxy)hexyl]morpholine.
Substitution: Various substituted phenoxyhexyl morpholines depending on the nucleophile used.
Hydrolysis: Corresponding amine and alcohol derivatives.
Scientific Research Applications
4-[6-(2-nitrophenoxy)hexyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe for studying the interactions of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[6-(2-nitrophenoxy)hexyl]morpholine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitrophenoxy group may also participate in electron transfer reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Structural Features
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-[6-(2-Nitrophenoxy)hexyl]morpholine | Morpholine | Hexyl chain with ortho-nitrophenoxy | Nitro, ether, tertiary amine |
| 4-(4-Nitrophenyl)thiomorpholine | Thiomorpholine (S instead of O) | Para-nitrophenyl directly attached | Nitro, sulfide, tertiary amine |
| 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine | 1,3,5-Triazine | Cyclopentyl, ethoxy, chlorine | Chlorine, ether, triazine ring |
| 4-Phenylmorpholine derivatives | Morpholine | Phenyl group at position 4 | Aromatic ring, ether, tertiary amine |
Key Observations :
- Heterocycle Variations : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity and alters electronic properties .
- Substituent Position : The ortho-nitro group in the target compound may sterically hinder interactions compared to para-nitro derivatives .
- Spacer Effects: The hexyl chain enhances flexibility and solubility in non-polar environments, contrasting with rigid phenyl or triazine cores .
Q & A
Q. What are the common synthetic routes for 4-[6-(2-nitrophenoxy)hexyl]morpholine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-nitrophenol derivatives and a hexyl-linked morpholine precursor. For example, a base-catalyzed coupling reaction (e.g., K₂CO₃ in DMF) can facilitate the formation of the ether bond between the nitroaryl group and the hexyl chain. Temperature control (80–100°C) and solvent polarity are critical for minimizing side reactions like hydrolysis of the nitro group . Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, DMSO | High polarity enhances nucleophilicity |
| Temperature | 80–100°C | Below 80°C slows reaction; above 100°C risks decomposition |
| Catalyst | K₂CO₃, NaOH | Base strength affects deprotonation efficiency |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC-MS : Quantifies purity and detects nitro-group degradation byproducts (e.g., nitrophenol derivatives) .
- ¹H/¹³C NMR : Confirms the morpholine ring’s integrity and hexyl chain regiochemistry. For example, the nitro group’s electron-withdrawing effect shifts aromatic proton signals downfield (~8.0–8.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the morpholine ring and nitro-phenoxy orientation (see crystallographic data in ).
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis or predict biological activity of this compound?
- Methodological Answer :
- Reaction Mechanism Modeling : Density Functional Theory (DFT) calculates transition-state energies for the nitro-phenoxy coupling step, identifying solvent effects and catalytic bottlenecks .
- Molecular Docking : Predicts binding affinities to biological targets (e.g., kinases) by simulating interactions between the nitro group and active-site residues. For example, the morpholine oxygen may form hydrogen bonds with catalytic lysine residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reassessment : Ensure studies use standardized molar concentrations; nitro compounds often exhibit biphasic effects (e.g., pro-apoptotic at µM ranges, cytotoxic at mM ranges) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., reduced amine derivatives) that may contribute to observed discrepancies .
Q. How does stereochemistry at the morpholine ring impact the compound’s physicochemical properties?
- Methodological Answer : Chiral centers in the morpholine ring (if present) influence solubility and membrane permeability. For example:
- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers .
- LogP Comparison : Enantiomers may differ in logP by 0.3–0.5 units due to varying hydrogen-bonding capacities .
Experimental Design & Data Validation
Q. What controls are essential in stability studies under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor nitro-group reduction via UV-Vis (λmax ~400 nm for nitroaromatics) .
- Negative Controls : Include morpholine derivatives lacking the nitro group to isolate degradation pathways specific to the 2-nitrophenoxy moiety .
Q. How can researchers validate the compound’s role in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE® kits) to avoid interference from the compound’s absorbance .
- Counter-Screening : Test against off-target enzymes (e.g., phosphatases) to confirm selectivity for the intended kinase or protease .
Tables for Key Data
Table 1 : Comparative Reactivity of Nitrophenoxy Derivatives
| Substituent Position | Reaction Yield (%) | Stability (t₁/₂, hours) |
|---|---|---|
| 2-Nitro (target compound) | 65–75 | 72 (pH 7.4) |
| 4-Nitro (analog) | 55–60 | 48 (pH 7.4) |
| Data derived from |
Table 2 : Analytical Techniques for Structural Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
